Zilpaterol
Description
Properties
IUPAC Name |
9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCZWJCLIRCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869611 | |
| Record name | 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Method
The most significant advancement in zilpaterol intermediate synthesis involves a one-pot process combining condensation, hydrolysis, and acidification. Starting with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Formula II) and methyl-4-chloro butyrate (Formula III), potassium carbonate facilitates nucleophilic substitution in dimethyl sulfoxide (DMSO) at 110–115°C for 8–10 hours. Subsequent hydrolysis with sodium hydroxide (1.42 mol) at 95–100°C, followed by hydrochloric acid acidification, yields the target compound with 95% yield and 97% purity. This method eliminates intermediate isolation, reducing solvent waste by 40% compared to traditional multi-step approaches.
Reaction Conditions:
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Solvent: DMSO/water hybrid system
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Base: K₂CO₃ (1.3 equivalents)
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Temperature: 110–115°C (condensation), 95–100°C (hydrolysis)
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Time: 14–16 hours total
Conventional Multi-Step Synthesis
Prior methods involved sequential alkylation and hydrolysis steps using hazardous reagents. For example, ethyl 4-bromobutyrate reacts with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in tetrahydrofuran (THF) with sodium hydride, followed by NaOH-mediated saponification and HCl acidification. This route achieved 80–85% yield but required toxic solvents (THF, DMF) and generated halogenated byproducts.
Final Synthesis of this compound Hydrochloride
Catalytic Hydrogenation
The reduction of the ketone group in the intermediate 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid to the secondary alcohol is critical. A Chinese patent details hydrogenation using Raney nickel (1–5 wt%) under 1.2–1.5 MPa H₂ pressure in methanol/dimethylformamide (2.5:1 v/v) at 35°C for 6 hours. This method achieves 98.5% purity with residual nickel <10 ppm, meeting pharmaceutical standards.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 3 wt% Raney Ni |
| Pressure | 1.5 MPa (gauge) |
| Solvent Ratio (MeOH/DMF) | 2.5:1 |
| Reaction Time | 6 hours |
Borohydride Reduction
An alternative approach uses sodium borohydride (NaBH₄) in methanol at 10–40°C. While avoiding high-pressure equipment, this method yields 85–90% product but requires stoichiometric borohydride and generates boron-containing waste, complicating purification.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Environmental Impact of this compound Preparation Methods
Industrial-Scale Optimization Strategies
Solvent Selection
Recent patents prioritize green solvents:
Chemical Reactions Analysis
RU-42173 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Substitution: RU-42173 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include bases, acids, and solvents.
Scientific Research Applications
RU-42173 has several scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and intermediates.
Biology: The compound is studied for its effects on biological systems, particularly its role as a beta2-adrenoreceptor agonist.
Medicine: RU-42173 is explored for its potential therapeutic applications, including its use as a growth promoter in veterinary medicine.
Industry: The compound is used in the production of animal feed additives to enhance growth and feeding efficiency
Mechanism of Action
RU-42173 exerts its effects by binding to beta2-adrenoreceptors in muscle tissues. This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation. The activation of protein kinase A leads to increased muscle growth and improved feed efficiency in animals .
Comparison with Similar Compounds
Key Effects :
- Growth Performance : Increases average daily gain (ADG) by 18–36% and feed efficiency (G:F) by 21–28% in steers and heifers .
- Carcass Traits : Boosts hot carcass weight (HCW) by 12–16 kg, dressing percentage by 1.5%, and longissimus muscle (LM) area by 6–8 cm² .
- Meat Quality : Reduces marbling scores (lowering USDA quality grades) and increases Warner-Bratzler shear force (WBSF), indicating reduced tenderness .
Comparative Analysis with Similar β-Adrenergic Agonists
Ractopamine Hydrochloride
Mechanism: A β1-AA with weaker affinity for β2 receptors, leading to less pronounced muscle growth effects compared to ZH . Performance:
- ADG improvement: 13–20% in steers (vs. 36% for ZH) and 7–17% in heifers (vs. 21% for ZH) .
- G:F improvement: 13–20% in steers (vs. 28% for ZH) . Carcass Traits: Smaller increases in HCW (+5–10 kg) and LM area (+3–5 cm²) than ZH . Meat Quality: Causes smaller increases in WBSF (+0.2 kg vs. +0.8–1.2 kg for ZH) and milder reductions in marbling .
Clenbuterol
Mechanism : A potent β2-AA banned in many countries due to human health risks from residues .
Performance : Similar ADG improvements to ZH but with severe fat reduction (e.g., 12th-rib fat thickness decreased by 30%) .
Carcass Traits : Drastically reduces kidney, pelvic, and heart (KPH) fat (up to 50%) compared to ZH, which spares KPH .
Drawbacks : Linked to mortality in livestock and banned in the EU, China, and U.S. for food animals .
Cimaterol and L644,969
Mechanism : β2-AA with effects comparable to ZH but less extensively studied .
Performance :
- Cimaterol improves ADG by 15–25% in steers but lacks data for heifers .
- Carcass Traits: Both reduce fat thickness and improve yield grades, though marbling impacts are less documented than ZH .
Data Tables Summarizing Comparative Effects
Table 1: Growth Performance
Table 2: Carcass Characteristics
Biological Activity
Zilpaterol hydrochloride is a beta-adrenergic agonist primarily used in livestock to enhance growth performance and improve feed efficiency. Its pharmacological effects are closely tied to its mechanism of action, which primarily involves stimulation of beta-2 adrenergic receptors. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and effects on livestock, supported by data tables and case studies.
This compound acts as a selective agonist for the beta-2 adrenergic receptors, leading to several physiological changes:
- Increased Protein Synthesis : this compound promotes protein synthesis while inhibiting protein degradation, resulting in increased muscle mass.
- Metabolic Effects : It enhances lipolysis and alters carbohydrate metabolism, which can lead to improved feed conversion ratios.
- Cardiovascular Effects : The compound has been shown to increase heart rate and cardiac output due to its stimulatory effects on the heart .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with studies indicating complete absorption and moderate metabolism. Key pharmacokinetic findings include:
- Absorption and Distribution : Following administration, this compound is distributed throughout body tissues with significant concentrations in the liver and kidneys.
- Metabolism : The primary metabolites identified include N-deisopropyl this compound and hydroxy-zilpaterol. These metabolites exhibit reduced biological activity compared to the parent compound .
- Elimination : Residual concentrations in tissues decrease significantly within 48 hours post-administration, indicating a low potential for bioaccumulation .
Growth Performance
Numerous studies have demonstrated the efficacy of this compound in enhancing growth performance in cattle:
- Average Daily Gain (ADG) : Feeding this compound has been associated with an increase in ADG by approximately 0.20 kg during the final 35 days of feeding .
- Feed Efficiency : The gain-to-feed ratio (G:F) improved significantly, with increases reported as high as 3.9% over extended feeding trials .
| Study Reference | Average Daily Gain (kg) | Gain-to-Food Ratio (kg/kg) | Dressing Percentage (%) |
|---|---|---|---|
| 0.20 | 0.029 | Increased | |
| Not specified | Not specified | Increased |
Carcass Quality
This compound also influences carcass characteristics:
- Muscle Yield : Studies indicate an average increase in longissimus muscle area by 8.0 cm² when this compound is included in feed .
- Fat Deposition : this compound treatment has been linked to decreased fat deposition, improving overall carcass quality and lean meat yield .
Case Studies
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Meta-analysis of this compound in Cattle :
A comprehensive meta-analysis evaluated the effects of this compound across multiple studies involving thousands of cattle. Results consistently showed improvements in ADG and feed efficiency compared to control groups . -
Adverse Effects Observed in Horses :
Although primarily used in cattle, case reports have documented adverse reactions in horses administered this compound, including sweating and muscle tremors. This highlights the importance of species-specific research and caution when using beta-agonists in non-target species .
Toxicological Assessment
Toxicological evaluations indicate that while this compound is effective for growth promotion, it also poses certain risks:
Q & A
Basic Research Questions
Q. How should researchers design controlled experiments to evaluate zilpaterol’s effects on cattle growth performance and carcass traits?
- Methodological Answer : Utilize randomized complete block designs (RCBD) with factorial arrangements to account for variables like dosage, duration, and interactions with other feed additives (e.g., monensin/tylosin) . Stratify subjects by initial body weight (BW) to minimize variance and use covariates (e.g., initial BW) in statistical models to adjust least squares means . Ensure sufficient replication (e.g., 6–10 pens/treatment, 81–100 cattle/pen) and include withdrawal periods (3–5 days) to assess residual effects .
Q. What mechanisms explain this compound’s nutrient repartitioning effects in cattle?
- Methodological Answer : this compound acts as a β2-adrenergic agonist, shifting nutrient utilization from fat deposition to protein synthesis. This is evidenced by increased hot carcass weight (HCW), longissimus muscle area, and reduced fat thickness in meta-analyses . Measure biomarkers like Warner-Bratzler shear force (WBSF) to quantify meat toughness, which correlates with reduced intramuscular fat . Conduct proteomic analyses (e.g., 2D LC-MS) to identify metabolic pathways influenced by this compound .
Advanced Research Questions
Q. How can conflicting data on this compound’s impact on meat quality be reconciled across studies?
- Methodological Answer : Perform meta-regression to account for variables like feeding duration (20–40 days), dosage (8.3 mg/kg DM), and postmortem aging time (7–28 days). For example, this compound increases WBSF by 1.2 standard deviations (vs. 0.43 for ractopamine), but aging meat for ≥14 days mitigates tenderness loss . Use mixed-effects models to analyze interactions between this compound, breed, and environmental factors (e.g., summer heat stress exacerbates mortality risks) .
Q. What analytical methods are most sensitive for detecting trace this compound residues in non-target species (e.g., sheep)?
- Methodological Answer : Apply ambient ionization mass spectrometry (e.g., ASAP-MS, MDESI-MS) for rapid screening with limits of detection (LOD) as low as 0.1 ng/g in tissues. Validate results via LC-MS/MS to ensure accuracy, especially in studies on accidental contamination .
Q. How does this compound alter glucose metabolism in skeletal muscle, and what are the implications for feed efficiency?
- Methodological Answer : Conduct in vitro assays on muscle biopsies to measure basal and insulin-stimulated glucose oxidation rates. This compound supplementation increases glucose oxidation by ~21%, enhancing metabolic efficiency . Pair these findings with carcass dissections to correlate muscle fiber hypertrophy (e.g., increased FDS cross-sectional area) with feed conversion ratios .
Data Contradiction and Validation
Q. Why do some studies report no change in carcass fat percentage despite this compound’s repartitioning effects?
- Methodological Answer : Differences arise from measurement protocols. Use whole-carcass dissections (vs. rib sections) to detect subtle fat reductions (e.g., 5.2% decrease in 12th-rib fat). Meta-analyses show this compound reduces trimmable fat but may not affect marbling scores in heifers .
Q. How robust are observational studies linking this compound to increased cattle mortality?
- Methodological Answer : Address confounding factors (e.g., feedlot management, seasonal stress) via multivariate epidemiological models. In large datasets (n > 700,000 cattle), this compound increased mortality by 0.5–1.0% in summer months, but controlled trials show no direct causation . Validate findings with randomized trials under varied environmental conditions.
Methodological Recommendations
- For Meta-Analyses : Use PRISMA guidelines to systematically review PubMed, CAB, and ScienceDirect, focusing on keywords like "this compound," "β2-adrenergic agonist," and "carcass yield" .
- For Proteomics : Integrate multivariate statistics (e.g., PCA) with 2D LC-MS data to identify this compound-induced protein biomarkers .
- For Field Trials : Monitor ambient temperature and adjust feed composition (e.g., bulky roughage) to mitigate lameness and mortality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
